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molecular formula C10H14N2OS B3170485 N-(piperidin-4-yl)thiophene-2-carboxamide CAS No. 944068-06-8

N-(piperidin-4-yl)thiophene-2-carboxamide

Cat. No. B3170485
M. Wt: 210.3 g/mol
InChI Key: IFCJNYVRWTVMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09050334B2

Procedure details

Commercially available tert-butyl 4-aminopiperidine-1-carboxylate (0.50 g, 1.0 eq) was taken up in dichloromethane and treated with triethylamine (0.42 mL, 1.2 eq). After stirring for 5 minutes, thiophene-2-carbonyl chloride (0.29 ml, 1.1 eq) was slowly added. The reaction stiffed for 15 hours at room temperature. To work up, dichloromethane (5 mL) was added. The organics were washed with water (3×-5 mL) then dried over Na2SO4 and concentrated for 0.80 g tan oil (obs M+Na 323, calc M+Na 323). This product was dissolved in dioxane (5 mL) and treated with 4 N HCl in dioxane (1.88 ml). After stiffing for 15 hours at room temperature, the reaction was concentrated to oily residue (0.63 g, 100% over 2 steps, calc M+H 211, obs M+H 211).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step Two
Quantity
0.29 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4][CH2:3]1.C(N(CC)CC)C.[S:22]1[CH:26]=[CH:25][CH:24]=[C:23]1[C:27](Cl)=[O:28]>ClCCl>[NH:5]1[CH2:4][CH2:3][CH:2]([NH:1][C:27]([C:23]2[S:22][CH:26]=[CH:25][CH:24]=2)=[O:28])[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0.42 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.29 mL
Type
reactant
Smiles
S1C(=CC=C1)C(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction stiffed for 15 hours at room temperature
Duration
15 h
WASH
Type
WASH
Details
The organics were washed with water (3×-5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated for 0.80 g tan oil (obs M+Na 323, calc M+Na 323)
DISSOLUTION
Type
DISSOLUTION
Details
This product was dissolved in dioxane (5 mL)
ADDITION
Type
ADDITION
Details
treated with 4 N HCl in dioxane (1.88 ml)
WAIT
Type
WAIT
Details
After stiffing for 15 hours at room temperature
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated to oily residue (0.63 g, 100% over 2 steps, calc M+H 211, obs M+H 211)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
N1CCC(CC1)NC(=O)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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